
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.
作用机制
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.
实验室实验的优点和局限性
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that are more efficient and cost-effective. Another area of interest is the identification of new targets for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and its potential applications in other areas of medicine, such as antiviral therapy.
合成方法
The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
CAS 编号 |
143621-37-8 |
|---|---|
产品名称 |
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |
分子式 |
C8H11N5S |
分子量 |
209.27 g/mol |
IUPAC 名称 |
[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+ |
InChI 键 |
FYAKAEANAJIHHV-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)N |
SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
规范 SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
同义词 |
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone 3-AMPCT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




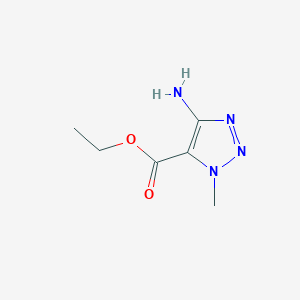
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
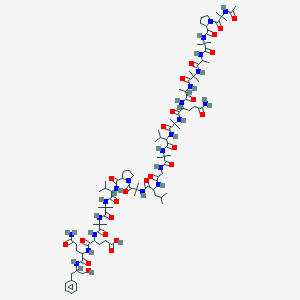

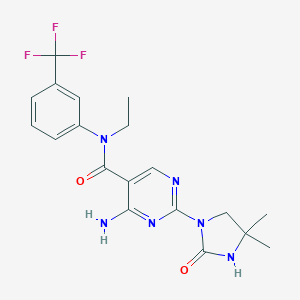
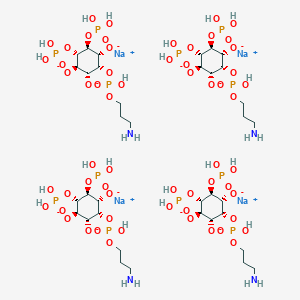
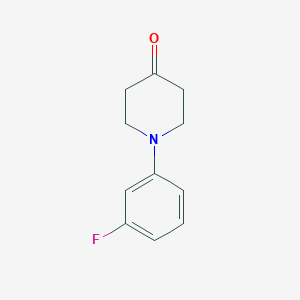
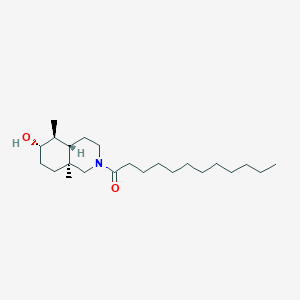
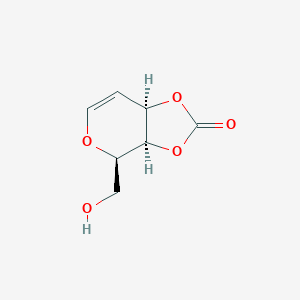
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)


